molecular formula C14H20N2O2 B12974329 tert-Butyl (R)-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate

tert-Butyl (R)-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate

Cat. No.: B12974329
M. Wt: 248.32 g/mol
InChI Key: IPGXGELCTJPNDX-LLVKDONJSA-N
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Description

tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate typically involves the protection of an amine group using tert-butyl carbamate. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized by reacting tert-butyl alcohol with urea in the presence of a catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The tetrahydroquinoline ring can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate is unique due to the presence of the tetrahydroquinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

IPGXGELCTJPNDX-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC2=C1N=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC2=C1N=CC=C2

Origin of Product

United States

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